6-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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Overview
Description
6-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves the condensation of ethyl acetoacetate with urea under acidic conditions. The reaction is carried out by heating the mixture at reflux temperature for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as p-toluenesulfonic acid can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms and cancer cells. This inhibition can result in the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 6-Methyl-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Uniqueness
6-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ethyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10N2O4 |
---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
6-ethyl-1-methyl-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-3-4-5(7(12)13)6(11)9-8(14)10(4)2/h3H2,1-2H3,(H,12,13)(H,9,11,14) |
InChI Key |
GZCOBHOHMQDNSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)NC(=O)N1C)C(=O)O |
Origin of Product |
United States |
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